molecular formula C26H20ClFN4O3 B2403849 N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1216585-53-3

N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No. B2403849
CAS RN: 1216585-53-3
M. Wt: 490.92
InChI Key: FJVLUWOBLZGTHA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20ClFN4O3 and its molecular weight is 490.92. The purity is usually 95%.
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Scientific Research Applications

1. Hepatitis B Inhibition

A study by Ivashchenko et al. (2019) synthesized a similar compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, and evaluated its application as a hepatitis B inhibitor. The compound demonstrated nanomolar inhibitory activity against Hepatitis B virus in vitro.

2. Antiallergic Properties

Research by Menciu et al. (1999) developed N-(pyridin-4-yl)-(indol-3-yl)acetamides, which bear structural similarities to the compound . They found that these compounds had significant antiallergic properties, with one of the amides being substantially more potent than known antiallergic drugs.

3. Lipase and α-Glucosidase Inhibition

In a study by Bekircan et al. (2015), derivatives of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide were synthesized and tested for their lipase and α-glucosidase inhibition activities. The study found significant inhibitory activities in some of the synthesized compounds.

4. Antibacterial and Antifungal Activities

Research conducted by Debnath and Ganguly (2015) involved the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives. These compounds showed promising antibacterial and antifungal activities against various pathogenic microorganisms.

5. Potential in Dye-Sensitized Solar Cells

A study by Mary et al. (2020) investigated the photochemical and thermochemical modeling of bioactive benzothiazolinone acetamide analogs. These compounds were found to show good light harvesting efficiency and free energy of electron injection, suggesting potential use in dye-sensitized solar cells.

6. Antimicrobial Activity

Krátký, Vinšová, and Stolaříková (2017) in their research on rhodanine-3-acetic acid derivatives Krátký, Vinšová, and Stolaříková (2017) found N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide to show high activity against Mycobacterium tuberculosis, indicating potential antimicrobial applications.

7. Analgesic Properties

Fouchard et al. (2001) synthesized a series of (indol-3-yl)alkylamides and evaluated them for analgesic activity Fouchard et al. (2001). Some of these compounds exhibited promising analgesic properties, comparable to reference drugs like flupirtine and ibuprofen.

8. Antioxidant Activity

Gopi and Dhanaraju (2020) investigated N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives for their antioxidant activity Gopi and Dhanaraju (2020). The compounds showed considerable activity, with some demonstrating remarkable activity at low concentrations.

9. Potential in Molecular Imaging of Glioma

Cheung et al. (2014) synthesized a novel translocator protein (TSPO) ligand, which showed promise as a probe for molecular imaging of glioma Cheung et al. (2014). This research suggests potential applications in cancer imaging.

10. QSAR Studies for Antibacterial Agents

Desai et al. (2008) conducted QSAR studies on 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides for their antibacterial activity Desai et al. (2008). The study provided insights into the structural and physicochemical parameters influencing antibacterial efficacy.

properties

IUPAC Name

N-(3-chlorophenyl)-2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O3/c1-35-20-8-5-16(6-9-20)13-31-15-29-24-21-12-18(28)7-10-22(21)32(25(24)26(31)34)14-23(33)30-19-4-2-3-17(27)11-19/h2-12,15H,13-14H2,1H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVLUWOBLZGTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

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